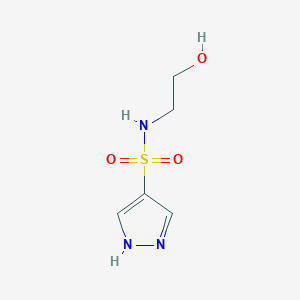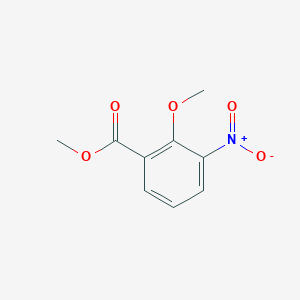![molecular formula C15H19NO6S B2396051 3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid CAS No. 937604-24-5](/img/structure/B2396051.png)
3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid” is a chemical compound used in proteomics research . It has a molecular formula of C15H19NO6S and a molecular weight of 341.38 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C15H19NO6S . The specific structural details are not provided in the search results.Aplicaciones Científicas De Investigación
Proteomics Research
“3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various proteomic techniques such as mass spectrometry or chromatography to study protein expression, interactions, and modifications .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, used to form carbon-carbon bonds . While there’s no direct evidence of “3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid” being used in this reaction, it’s plausible that it could be used given its structural features. The sulfonyl group could potentially act as a leaving group in the coupling process .
Catalytic Protodeboronation
Catalytic protodeboronation is a process where boronic esters are converted into other functional groups . While “3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid” doesn’t contain a boronic ester, its structure suggests that it could potentially be synthesized from a boronic ester via such a process .
Synthesis of Other Compounds
Given its complex structure, “3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid” could potentially be used as a building block in the synthesis of other complex organic compounds .
Pharmaceutical Research
Due to its complex structure, “3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid” could potentially be investigated for pharmaceutical applications. It could be used as a lead compound in the development of new drugs .
Environmental Research
The environmental impact and fate of “3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid” could be a subject of environmental research. This could include studying its biodegradability, toxicity, and accumulation in the environment .
Propiedades
IUPAC Name |
3-(4-ethoxycarbonylpiperidin-1-yl)sulfonylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6S/c1-2-22-15(19)11-6-8-16(9-7-11)23(20,21)13-5-3-4-12(10-13)14(17)18/h3-5,10-11H,2,6-9H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUNAZIIWBRSQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Ethoxycarbonyl)piperidino]sulfonyl}benzenecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Ethyl-1,3-dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2395970.png)


![Benzo[c][1,2,5]thiadiazol-5-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2395977.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methylquinolin-2-yl)thio)acetamide](/img/structure/B2395979.png)
![4-{2-[(4-fluorophenyl)sulfinyl]acetyl}-2,6-dimethylphenyl N,N-dimethylcarbamate](/img/structure/B2395980.png)



![5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2395984.png)

![N-[(2-chlorophenyl)methyl]-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2395988.png)

